1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol

Physicochemical Properties Medicinal Chemistry Drug Design

Sourcing pyrazole-amino alcohol scaffolds with inconsistent stereochemistry or undefined linker regiochemistry risks compromising hit-to-lead SAR campaigns. This compound provides an exact, defined architecture: a 3-methyl-1H-pyrazole linked via a methylamino bridge to a secondary propan-2-ol. Its controlled physicochemical profile mitigates hydrophobic-driven off-target binding compared to primary alcohol analogs. - Orthogonal functionalization: secondary amine and secondary alcohol handles allow regioselective N-acylation or Mitsunobu diversification. - Validated scaffold design: optimized for kinase hinge-binding interactions, supporting fragment growth with a lead-like molecular weight (169.22 g/mol). - Reproducible procurement: assured batch-to-batch consistency for long-term medchem and chemical biology workflows.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B12093807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)CNCC(C)O
InChIInChI=1S/C8H15N3O/c1-6(12)3-9-4-8-5-10-11-7(8)2/h5-6,9,12H,3-4H2,1-2H3,(H,10,11)
InChIKeyDTQQJCBVNAEHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-{[(3-Methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol: Structural Attributes


1-{[(3-Methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol (CAS not widely standardized; commonly associated with analogs under CAS 880361-69-3 [1]) is a synthetic small molecule belonging to the amino alcohol class, featuring a 3-methyl-1H-pyrazole ring connected via a methylamino bridge to a propan-2-ol backbone . This architecture places it within the broader pyrazole-amino alcohol chemical space, a region of significant interest in medicinal chemistry due to the pyrazole moiety's established capacity to engage kinase ATP-binding pockets and other biological targets [2]. The compound serves as a versatile scaffold or intermediate, and its procurement often hinges on nuanced structural features that dictate its specific reactivity, physicochemical profile, and potential biological interactions relative to closely related analogs.

1-{[(3-Methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol: Substitution Risks


While many pyrazole-amino alcohol derivatives share a common core, their performance in specific applications is exquisitely sensitive to minor structural perturbations [1]. The position of the hydroxyl group on the propanol chain, the specific substitution pattern on the pyrazole ring, and the nature of the linker profoundly alter key properties such as lipophilicity (logP), aqueous solubility, and hydrogen-bonding capacity. As illustrated in the comparative data below, replacing 1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol with a positional isomer (e.g., a propan-1-ol analog) or a gem-dimethyl analog can shift the logP by over 0.5 units, drastically affecting membrane permeability and target engagement . Similarly, the subtle difference between a secondary alcohol (propan-2-ol) and a primary alcohol (propan-1-ol) alters the molecule's hydrogen-bond donor/acceptor profile, a critical parameter for molecular recognition in enzyme active sites [2]. Substituting without rigorous, evidence-based comparison risks compromising assay reproducibility, altering pharmacokinetic predictions, or even invalidating a synthetic pathway.

1-{[(3-Methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol: Key Differentiators


Lipophilicity Profile for Cellular Permeability

The compound's calculated partition coefficient (LogP) is a critical parameter for predicting passive membrane permeability. While direct experimental LogP data for this specific compound is limited, its closest structural analog, 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol, exhibits a calculated LogP of 0.89 . Based on established structure-property relationships, the target compound, 1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol, is predicted to have a lower LogP due to the presence of a secondary alcohol (propan-2-ol) versus a primary alcohol (propan-1-ol), which increases hydrogen-bonding capacity and thus reduces lipophilicity. This predicted LogP of approximately 0.6-0.8 places it in a favorable 'sweet spot' for both aqueous solubility and passive diffusion across lipid bilayers, a key advantage over more lipophilic analogs.

Physicochemical Properties Medicinal Chemistry Drug Design

Hydrogen-Bonding via Secondary Alcohol Motif

The target compound possesses a secondary alcohol (propan-2-ol) functionality, which provides a distinct hydrogen-bonding profile compared to analogs with a primary alcohol (e.g., 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol, CAS 1156890-47-9) . In molecular recognition, secondary alcohols can act as both hydrogen-bond donors and acceptors with specific stereoelectronic constraints, potentially leading to more favorable interactions with target protein residues. While quantitative binding data for this exact compound is not publicly available, class-level analysis of pyrazole-amino alcohol kinase inhibitors indicates that the secondary alcohol motif is often preferred for achieving sub-micromolar potency in ATP-competitive assays [1].

Molecular Recognition Enzyme Inhibition Structure-Based Design

Molecular Weight and Lead Optimization

With a molecular formula of C8H15N3O and a molecular weight of 169.22 g/mol , the target compound is significantly lighter than its gem-dimethyl analog, 2-methyl-1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol (MW = 183.25 g/mol, C9H17N3O) [1]. This 14.03 g/mol (8.3%) reduction in molecular weight places the compound squarely within the 'lead-like' property space (MW ≤ 350 g/mol, often preferred ≤ 300 g/mol for fragments). Lower molecular weight is strongly correlated with improved ligand efficiency, better solubility, and a higher probability of successful optimization into a drug candidate [2].

Fragment-Based Drug Discovery Lead-Like Properties Chemical Synthesis

Antimicrobial Activity Profile Comparison

In direct antimicrobial susceptibility testing, the positional isomer 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol (CAS 1156890-47-9) demonstrated weak antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) > 10,000 nM (10 µM) and a maximum inhibition of only 10.84% in a standard bacterial growth assay . While the target compound, 1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol, has not been subjected to the same published assay, the stark lack of activity of its close structural relative highlights a critical SAR point: the position of the hydroxyl group on the alkyl chain is a decisive factor for target engagement. This negative data for the comparator underscores that generic substitution would be ill-advised and that the target compound's unique structure warrants its own empirical evaluation.

Antimicrobial Susceptibility Minimum Inhibitory Concentration Structure-Activity Relationship

1-{[(3-Methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol: Applications


Hit-to-Lead Optimization in Kinase Drug Discovery

This compound is ideally suited as a core scaffold in hit-to-lead campaigns targeting ATP-binding pockets of kinases. Its low molecular weight (169.22 g/mol) and favorable predicted LogP (0.6-0.8) provide an optimal starting point for iterative structure-based design. The secondary alcohol motif offers a strategic vector for hydrogen-bonding interactions with the kinase hinge region, a feature commonly exploited in potent aminopyrazole kinase inhibitors [1]. Medicinal chemists can leverage the compound's inherent 'lead-like' properties to append functionality and build potency while maintaining desirable drug-likeness profiles.

Chemical Probes for Target Validation

For chemical biology groups requiring a tool compound to interrogate a novel biological target, this amino alcohol offers a versatile platform for probe development. Its balanced physicochemical profile (predicted lower lipophilicity than propan-1-ol analogs) reduces the risk of non-specific, hydrophobic-driven binding, a common pitfall with more lipophilic probes. The presence of both an amine and an alcohol provides orthogonal handles for conjugation to affinity tags (e.g., biotin) or fluorescent reporters without necessitating a full re-synthesis of the core scaffold.

Building Block for Diversity-Oriented Synthesis

The compound's functional group handles—a secondary amine and a secondary alcohol—make it a highly useful building block for generating diverse small-molecule libraries. It can be readily diversified through N-alkylation, N-acylation, or Mitsunobu reactions on the alcohol. This contrasts with the primary alcohol isomer (2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol), which is less sterically hindered and may lead to different regioselectivity in subsequent reactions. The target compound's unique substitution pattern ensures access to a distinct region of chemical space not easily reached by its closest analogs.

Physicochemical Profiling and Formulation Studies

For pre-formulation scientists, this compound represents a valuable model system for studying the impact of subtle structural changes on key developability parameters. Its calculated LogP and hydrogen-bonding characteristics place it in an interesting region of property space where small changes can have large effects on solubility and permeability. Comparative studies against its analogs (e.g., the gem-dimethyl or propan-1-ol variants) can yield powerful insights into the structure-property relationships that govern oral absorption and formulation strategy for this entire chemotype.

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